molecular formula C15H26N2O4 B6259783 2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate CAS No. 2138429-98-6

2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate

Cat. No.: B6259783
CAS No.: 2138429-98-6
M. Wt: 298.4
InChI Key:
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Description

2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a spiro junction connecting two rings, and the presence of both tert-butyl and methyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable diazaspiro compound with tert-butyl and methyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reagent concentrations are meticulously controlled to ensure high yield and purity. The process may also include purification steps like crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.

    Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate: This compound is similar in structure but differs in the position of the methyl group and the carboxylate groups.

    tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: This compound lacks the methyl group and has a different arrangement of the carboxylate groups.

Uniqueness

2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate is unique due to its specific arrangement of functional groups and the spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

2138429-98-6

Molecular Formula

C15H26N2O4

Molecular Weight

298.4

Purity

95

Origin of Product

United States

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